![molecular formula C8H19N3 B2952658 [(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-dimethyl-amine CAS No. 1354010-29-9](/img/structure/B2952658.png)
[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-dimethyl-amine
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Overview
Description
This compound is a pyrrolidine derivative, which is a class of compounds containing a pyrrolidine ring, a five-membered saturated ring with one nitrogen atom and four carbon atoms . It’s also known as 1-Pyrrolidineethanamine, 3-(dimethylamino)-, (3R)-; ®-1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine; (3R)-1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine .
Molecular Structure Analysis
The pyrrolidine ring in this compound is a five-membered saturated ring with one nitrogen atom and four carbon atoms . The presence of the pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis as a Key Intermediate : This compound serves as a key intermediate in the synthesis of premafloxacin, an antibiotic for veterinary pathogens. A stereoselective process for its preparation involves an asymmetric Michael addition and a stereoselective alkylation (Fleck et al., 2003).
Pyrrole Derivatives Preparation : Pyrrole derivatives, which are fundamental for important biological molecules like heme and chlorophyll, are often prepared via condensation of amines with carbonyl-containing compounds. This compound is relevant in the preparation of various pyrrole derivatives (Anderson & Liu, 2000).
In Synthesis of Stereoisomers for Antibacterials : The compound is used in synthesizing stereoisomers of 3‐(1‐aminoethyl)pyrrolidines, which are important intermediates in preparing quinolone antibacterials (Schroeder et al., 1992).
Role in Nickel Pincer Complexes : In the field of catalysis, modifying this compound in a nickel(II) pincer complex enhances its efficiency for cross-coupling of nonactivated secondary alkyl halides (Garcia et al., 2016).
Structural and Analytical Chemistry
Crystal Structure Analysis : Its derivatives, such as pyridin-2-amine, have been characterized by X-ray crystallography to understand molecular structures and intermolecular interactions (Hu et al., 2011).
Environmental Analysis : In environmental chemistry, it has been analyzed in waste and surface water to understand its occurrence and behavior in aquatic environments (Sacher et al., 1997).
Catalysis and Reaction Mechanisms
Catalysis in Hydrogenation : The compound, particularly its derivatives like allyl amines, plays a role in iron catalyzed olefin hydrogenation. The turnover frequencies in these reactions are influenced by the steric protection of the nitrogen donor (Trovitch et al., 2008).
Iron(III) Complexes : In bioinorganic chemistry, iron(III) complexes of derivatives like N,N-dimethyl-N'-(pyrid-2-ylmethyl)-N'-(2-hydroxy-4-nitrobenzyl)ethylenediamine, which are structurally related, have been studied as models for catechol 1,2-dioxygenases (Velusamy et al., 2004).
Ruthenium Complexes : It has been used in the preparation of 2-ammoniobutenynyl Ru-complexes, which are significant in understanding butatrienylidene complexes and their reactions with tertiary amines (Winter & Hornung, 1999).
Future Directions
properties
IUPAC Name |
(3R)-1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N3/c1-10(2)8-3-5-11(7-8)6-4-9/h8H,3-7,9H2,1-2H3/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBJHGQBKRQFJS-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(C1)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1CCN(C1)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-dimethyl-amine |
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